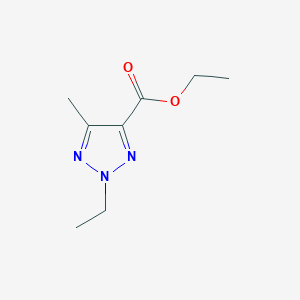![molecular formula C8H6N2O2 B1445537 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1086423-45-1](/img/structure/B1445537.png)
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the significant applications of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives is in the field of antibacterial activity. Research conducted by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to the discovery of a compound with notable in vitro antibacterial properties (Toja et al., 1986).
Synthetic Approaches and Novel Derivatives
The research on 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid also extends to the development of novel synthetic methods and derivatives. Volochnyuk et al. (2010) created a library of fused pyridine-4-carboxylic acids, demonstrating the compound's versatility for combinatorial transformations (Volochnyuk et al., 2010). Similarly, Guo et al. (2015) developed a concise synthesis method for 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, highlighting the compound's bioisosteric properties (Guo et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, the interactions of pyridine carboxylic acids play a crucial role. Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinic acid and its derivatives, emphasizing the occurrence of carboxylic acid-pyridine supramolecular synthons, which are essential for crystal engineering strategies (Vishweshwar et al., 2002).
Molecular Recognition and Binding
The ability of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives to participate in molecular recognition and binding is another area of interest. For instance, Verdejo et al. (2009) studied the effective binding of aromatic N-oxides in water using calix[4]pyrrole receptors modified with carboxylic acids or amino groups, showcasing the compound's potential in selective binding applications (Verdejo et al., 2009).
Antioxidant Activity
In the field of medicinal chemistry, the antioxidant properties of pyrrolopyridine derivatives have been explored. Zaki et al. (2017) synthesized various pyrrolyl selenolopyridine compounds and found that some of these compounds exhibited remarkable antioxidant activity, comparing favorably with ascorbic acid (Zaki et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHODDCXPWJNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=N2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743124 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
1086423-45-1 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)


![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)


![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)